molecular formula C22H24FN5O2 B2353837 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine CAS No. 1421443-28-8

1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine

Cat. No.: B2353837
CAS No.: 1421443-28-8
M. Wt: 409.465
InChI Key: CFRXWJKKVPFVCL-UHFFFAOYSA-N
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Description

The compound "1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine" is a synthetic molecule. It's recognized for its unique structural characteristics, integrating components like a triazole ring, piperazine, and a phenyl group. These features give it potential utility in medicinal chemistry, biological research, and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine" typically involves multi-step procedures. Starting with the preparation of intermediates such as 2-fluorophenyl and 2-methoxyphenyl acetyl derivatives, these are then reacted through pathways including nucleophilic substitution and cyclization reactions to form the final compound. Reaction conditions often include controlled temperature, use of solvents like dimethylformamide, and catalysts like copper iodide.

Industrial Production Methods: Scaling up the synthesis for industrial purposes might incorporate automated flow chemistry techniques to ensure consistency and efficiency. Techniques such as palladium-catalyzed coupling reactions may be used to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various reactions:

  • Oxidation: Can form oxidative products when exposed to agents like potassium permanganate.

  • Reduction: The presence of the triazole ring may be reduced under certain conditions.

  • Substitution: Given its aromatic nature, it can undergo electrophilic aromatic substitution with halogen or nitro groups.

Common Reagents and Conditions: Reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and bromine for substitution reactions are commonly employed under controlled temperature and pressure conditions.

Major Products: Reactions typically yield modified derivatives with different functional groups, which can be further analyzed for new properties or applications.

Scientific Research Applications

The compound has diverse applications:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: In the study of enzyme inhibition, receptor binding, and biological pathway analysis.

  • Medicine: Potential as an anti-inflammatory, antiviral, or anticancer agent due to its structural characteristics.

  • Industry: Use in developing new materials or as a building block in polymer science.

Mechanism of Action

This compound exerts its effects through interactions with molecular targets:

  • Molecular Targets: May include enzymes, receptors, or DNA/RNA segments.

  • Pathways Involved: It could inhibit specific pathways by binding to active sites or blocking receptor interactions. Its triazole ring allows it to form hydrogen bonds or van der Waals interactions, crucial for its biological activity.

Comparison with Similar Compounds

  • "1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine"

  • "1-{[1-(2-bromophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine"

  • "1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine"

This outline should give you a comprehensive overview of the compound's facets

Properties

IUPAC Name

1-[4-[[3-(2-fluorophenyl)triazol-4-yl]methyl]piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2/c1-30-21-9-5-2-6-17(21)14-22(29)27-12-10-26(11-13-27)16-18-15-24-25-28(18)20-8-4-3-7-19(20)23/h2-9,15H,10-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRXWJKKVPFVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)CC3=CN=NN3C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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